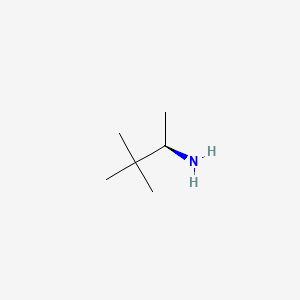

(2R)-3,3-dimethylbutan-2-amine

Description

The exact mass of the compound (2R)-3,3-dimethylbutan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R)-3,3-dimethylbutan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3,3-dimethylbutan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUORGKJZADET-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415964 | |

| Record name | (R)-(-)-3,3-Dimethyl-2-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66228-31-7 | |

| Record name | (R)-(-)-3,3-Dimethyl-2-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,3-Dimethyl-2-aminobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of (2R)-3,3-dimethylbutan-2-amine

Abstract: (2R)-3,3-dimethylbutan-2-amine, a chiral primary amine, serves as a critical building block and resolving agent in modern pharmaceutical and materials science. Its unique structural feature—a sterically demanding tert-butyl group adjacent to a chiral center—imparts specific properties that are invaluable in asymmetric synthesis. This guide provides an in-depth analysis of the core physical, spectroscopic, and safety properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this reagent for effective experimental design, process scale-up, and regulatory compliance. The methodologies for property determination are detailed, emphasizing the causality behind experimental choices to ensure reproducibility and accuracy.

Molecular Identity and Core Characteristics

(2R)-3,3-dimethylbutan-2-amine is a colorless, highly flammable liquid characterized by its amine odor. Its utility in asymmetric synthesis stems from the fixed, sterically-defined environment around the amine group.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2R)-3,3-dimethylbutan-2-amine | [1][2] |

| Common Synonyms | (R)-(-)-3,3-Dimethyl-2-butylamine, (R)-3,3-Dimethyl-2-aminobutane | [1] |

| CAS Number | 66228-31-7 | [1] |

| Molecular Formula | C₆H₁₅N | [1][2] |

| Molecular Weight | 101.19 g/mol | [1] |

| InChIKey | DXSUORGKJZADET-RXMQYKEDSA-N | [1] |

| Canonical SMILES | CN | [1] |

Fundamental Physical Properties

The bulk physical properties of a compound are foundational to its handling, purification, and reaction setup. The interplay between the polar amine group, which allows for hydrogen bonding, and the nonpolar alkyl frame, dominated by the bulky tert-butyl group, dictates these characteristics.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source |

| Boiling Point | 102-103 °C | At atmospheric pressure. | [3] |

| Melting Point | Approx. -20 °C | Data for the racemate; enantiomers have similar melting points. | [3] |

| Density | 0.762 g/mL | At 25 °C. | |

| Refractive Index (n₂₀/D) | 1.413 | A measure of purity and identity. | |

| Flash Point | 2 °C (35.6 °F) | Closed cup method. Indicates high flammability. | |

| Solubility | Fully miscible in water | The amine group's ability to hydrogen bond with water overcomes its hydrophobicity. | [4] |

| Computed logP | 1.4 | Indicates moderate lipophilicity. | [1][5] |

The boiling point is consistent with a molecule of its molecular weight capable of hydrogen bonding, though this is somewhat sterically hindered. Its full miscibility in water is a key property for certain workup procedures, allowing for straightforward extraction into aqueous acid.[4]

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. Each method probes a different aspect of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of (2R)-3,3-dimethylbutan-2-amine are simple and highly informative.

-

¹H NMR: The spectrum is characterized by three distinct signals:

-

A sharp singlet at ~0.9 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A doublet at ~1.1 ppm, integrating to 3H, from the methyl group on the chiral carbon, split by the adjacent methine proton.

-

A quartet at ~2.8 ppm, integrating to 1H, from the methine (CH) proton, split by the adjacent methyl group.

-

A broad singlet between 0.5-5.0 ppm, integrating to 2H, for the amine (NH₂) protons.[6] The chemical shift of this peak is highly dependent on solvent, concentration, and temperature. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

-

-

¹³C NMR: The carbon spectrum will display four signals corresponding to the four unique carbon environments. Carbons attached to the nitrogen atom are deshielded and appear in the 10-65 ppm range.[6]

-

System Validation: Before analysis, confirm instrument calibration by running a standard sample (e.g., TMS in CDCl₃).

-

Sample Preparation: Accurately weigh 5-10 mg of (2R)-3,3-dimethylbutan-2-amine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Confirmation of NH₂ Signal: To definitively identify the NH₂ peak, acquire a spectrum, then add one drop of D₂O, shake the tube, and re-acquire the spectrum. The NH₂ signal will disappear due to proton-deuterium exchange.[6]

Caption: Safe handling workflow for dispensing (2R)-3,3-dimethylbutan-2-amine.

Conclusion

(2R)-3,3-dimethylbutan-2-amine is a specialty chemical whose physical properties are well-defined and directly inform its application and handling. Its high flammability, corrosivity, and water miscibility are key considerations for any researcher. The spectroscopic signatures are straightforward, allowing for reliable identification and quality control. A thorough understanding of this data, as presented in this guide, is essential for the safe and effective use of this important chiral building block in the advancement of chemical and pharmaceutical research.

References

-

3,3-dimethyl-2-butanamine - Stenutz . Source: Stenutz. URL: [Link]

-

3,3-Dimethylbutan-2-amine hydrochloride | C6H16ClN | CID 3041170 - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

(R)-3,3-Dimethyl-2-aminobutane - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

(2S)-3,3-dimethylbutan-2-amine - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

(2R)-3,3-Dimethyl-2-butanamine | C6H15N | MD Topology | NMR . Source: Automated Topology Builder (ATB). URL: [Link]

-

2,3-Dimethylbutan-2-amine | C6H15N | CID 207363 - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

(S)-3,3-dimethylbutan-2-amine hydrochloride - Chemsrc . Source: Chemsrc. URL: [Link]

-

Chemical Properties of 2-Butanamine, 3,3-dimethyl- (CAS 3850-30-4) - Cheméo . Source: Cheméo. URL: [Link]

-

2-Butanamine, 3,3-dimethyl- - NIST WebBook . Source: National Institute of Standards and Technology. URL: [Link]

-

2-Butanamine, 3,3-dimethyl- | C6H15N | CID 520907 - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Spectroscopy of Amines - Chemistry LibreTexts . Source: Chemistry LibreTexts. URL: [Link]

Sources

- 1. (R)-3,3-Dimethyl-2-aminobutane | C6H15N | CID 5324845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-3,3-Dimethyl-2-butanamine | C6H15N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. 3,3-dimethyl-2-butanamine [stenutz.eu]

- 4. (+/-)-3,3-Dimethyl-2-butylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. (2S)-3,3-dimethylbutan-2-amine | C6H15N | CID 7004913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (2R)-3,3-dimethylbutan-2-amine: Structure, Stereochemistry, and Synthetic Utility

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the precise control of molecular three-dimensional orientation is not merely an academic exercise—it is a fundamental prerequisite for efficacy and safety. Chiral amines, in this context, serve as indispensable tools. Among these, (2R)-3,3-dimethylbutan-2-amine stands out due to the unique steric properties conferred by its bulky tert-butyl group adjacent to the stereocenter. This guide provides an in-depth exploration of this compound, moving from its fundamental chemical structure and stereochemical assignment to its synthesis and critical applications as a chiral building block for researchers, scientists, and drug development professionals.

Core Chemical Identity and Stereochemistry

(2R)-3,3-dimethylbutan-2-amine is a chiral primary amine that is structurally characterized by a butane backbone with a sterically demanding tert-butyl group at the C3 position.[1] This feature is pivotal to its utility in asymmetric synthesis, as it effectively shields one face of the molecule, thereby directing the trajectory of incoming reagents with high fidelity.

1.1. Chemical Structure and Nomenclature

-

Molecular Formula: C₆H₁₅N[1]

-

Synonyms: (R)-(-)-3,3-Dimethyl-2-butylamine, (R)-3,3-Dimethyl-2-aminobutane[1][3]

The core structure consists of a four-carbon chain. The key features are an amino group (-NH₂) on the second carbon (C2) and two methyl groups on the third carbon (C3), forming a tert-butyl moiety.

1.2. The Chiral Center and (R)-Configuration

The stereochemistry of this molecule is defined by the chiral center at the C2 position. A chiral center is a carbon atom attached to four different substituent groups. In this case, C2 is bonded to:

-

An amino group (-NH₂)

-

A methyl group (-CH₃)

-

A tert-butyl group (-C(CH₃)₃)

-

A hydrogen atom (-H)

The designation (R) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The rationale behind this assignment is as follows:

-

Assign Priorities: Priority is determined by the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.

-

Priority 1: -NH₂ (Nitrogen, Z=7)

-

Priority 2: -C(CH₃)₃ (The carbon of the tert-butyl group, Z=6, which is further attached to three other carbons)

-

Priority 3: -CH₃ (The carbon of the methyl group, Z=6, which is attached to three hydrogens)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (the hydrogen atom) points away from the observer.

-

Determine Direction: With the molecule correctly oriented, the direction from priority 1 to 2 to 3 is traced. For this molecule, the path is clockwise, which corresponds to the (R) configuration.

// Chiral Carbon C2 [label="C", pos="0,0!"];

// Substituents N [label="NH₂", pos="-0.8,0.7!"]; C_tert [label="C(CH₃)₃", pos="1,0.5!"]; C_methyl [label="CH₃", pos="-0.5,-0.9!"]; H [label="H", pos="0.5,-0.7!"];

// Bonds C2 -> N [label=" (1)", fontcolor="#EA4335"]; C2 -> C_tert [label=" (2)", fontcolor="#34A853"]; C2 -> C_methyl [label=" (3)", fontcolor="#4285F4"]; C2 -> H [label=" (4)", style=dashed, fontcolor="#5F6368"];

// Priority Arc subgraph { rank=same; node [shape=none, label=""]; P1 [pos="-0.6,0.5!"]; P2 [pos="0.7,0.35!"]; P3 [pos="-0.35,-0.65!"]; P1 -> P2 -> P3 [arrowhead=curve, color="#FBBC05", penwidth=2, label=" R (Clockwise)"]; } } dot Caption: CIP priority assignment for (2R)-3,3-dimethylbutan-2-amine.

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties and safety profile is non-negotiable for laboratory use. The data below has been compiled from authoritative sources to guide handling and experimental design.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 101.19 g/mol | [1][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 103 °C | [3] |

| Density | 0.762 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4132 | [3] |

| Flash Point | 2 °C (35.6 °F) - closed cup |[3] |

2.1. Safety and Handling

As a Senior Application Scientist, I must emphasize that rigorous adherence to safety protocols is paramount. (2R)-3,3-dimethylbutan-2-amine is classified with several hazards that necessitate careful handling in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator.[3]

-

GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H412 (Harmful to aquatic life with long lasting effects).[1]

-

Storage: Store in a dry, sealed container in a cool place (2-8°C recommended) away from ignition sources.[3][4]

Synthesis and Enantiomeric Resolution

The commercial availability of the enantiomerically pure amine is often preceded by a robust synthesis of the racemic mixture, followed by a high-fidelity resolution step. A common and industrially viable approach involves the reductive amination of pinacolone (3,3-dimethyl-2-butanone).

3.1. Causality in Experimental Design

The choice of reductive amination is deliberate. Pinacolone is a readily available starting material.[5][6] The reaction proceeds by first forming an imine intermediate through the condensation of pinacolone with ammonia. This imine is then reduced in situ to the corresponding amine. The key to the process is the choice of reducing agent, which must be selective for the C=N double bond without affecting other functional groups.

The subsequent resolution of the racemic (R/S)-3,3-dimethylbutan-2-amine is the most critical phase. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The resulting (R)-amine-(L)-tartrate and (S)-amine-(L)-tartrate salts have different physical properties, most notably solubility. This difference allows for their separation via fractional crystallization. The desired diastereomeric salt is then isolated, and the chiral amine is liberated by treatment with a base.

// Nodes Start [label="Pinacolone\n(3,3-dimethyl-2-butanone)", shape=ellipse, fillcolor="#FBBC05"]; Imine [label="Imine Intermediate"]; Racemate [label="Racemic Amine\n(R/S)-3,3-dimethylbutan-2-amine"]; Salts [label="Diastereomeric Salts\n((R)-Amine-(L)-Tartrate &\n(S)-Amine-(L)-Tartrate)"]; Separation [label="Fractional Crystallization"]; R_Salt [label="Isolated (R)-Amine Salt"]; Final [label="(2R)-3,3-dimethylbutan-2-amine", shape=ellipse, fillcolor="#34A853"];

// Workflow Start -> Imine [label="+ NH₃\n- H₂O"]; Imine -> Racemate [label="+ Reducing Agent\n(e.g., NaBH₄)"]; Racemate -> Salts [label="+ L-(+)-Tartaric Acid"]; Salts -> Separation; Separation -> R_Salt [label="Exploit Solubility\nDifference"]; R_Salt -> Final [label="+ Base (e.g., NaOH)\nLiberation"]; } dot Caption: Workflow for synthesis and resolution of (2R)-3,3-dimethylbutan-2-amine.

3.2. Experimental Protocol: Synthesis and Resolution

This protocol is a representative methodology. All steps must be performed in a chemical fume hood with appropriate PPE.

Part A: Synthesis of Racemic 3,3-dimethylbutan-2-amine

-

Reaction Setup: To a solution of 3,3-dimethyl-2-butanone (1.0 eq) in methanol, add ammonium acetate (3.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), carefully quench with dilute HCl. Wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

-

Isolation: Basify the aqueous layer with concentrated NaOH until pH > 12. Extract the product into diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amine.

Part B: Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution. The diastereomeric salt of the (R)-amine should preferentially crystallize upon cooling or standing. Trustworthiness: The 0.5 eq stoichiometry is crucial, as it targets the resolution of only one enantiomer.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The purity can be checked by measuring the optical rotation. Recrystallize if necessary to achieve the desired enantiomeric excess.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the solution is strongly alkaline. Extract the liberated (2R)-amine into an organic solvent. Dry the organic layer, filter, and remove the solvent to yield the final product.

Applications in Drug Development and Asymmetric Synthesis

The true value of (2R)-3,3-dimethylbutan-2-amine lies in its application as a chiral auxiliary or building block. The steric hindrance provided by the tert-butyl group creates a highly predictable stereochemical environment.

When reacted with a prochiral carbonyl compound, it forms a chiral imine. The bulky tert-butyl group effectively blocks one face of the C=N double bond. Subsequent nucleophilic attack is therefore directed to the less hindered face, resulting in a product with high diastereoselectivity. The chiral auxiliary can then be cleaved and recovered, having successfully transferred its chirality to the new molecule.

// Nodes Amine [label="(2R)-Amine\n(Chiral Auxiliary)"]; Ketone [label="Prochiral Ketone"]; Imine [label="Chiral Imine Intermediate", fillcolor="#E8F0FE"]; Blocked [label="Sterically Blocked Face\n(by tert-butyl group)", shape=none, fontcolor="#EA4335"]; Attack [label="Nucleophilic Attack\n(Nu⁻)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Diastereomerically\nEnriched Adduct"]; Cleavage [label="Hydrolysis"]; Final [label="Chiral Product", shape=ellipse, fillcolor="#34A853"]; Recovered [label="Recovered\n(2R)-Amine", shape=ellipse, fillcolor="#FBBC05"];

// Relationships Amine -> Imine; Ketone -> Imine; Imine -> Blocked [style=dashed, arrowhead=none]; Attack -> Imine [label=" Directed to\n unhindered face"]; Imine -> Product; Product -> Cleavage; Cleavage -> Final; Cleavage -> Recovered; } dot Caption: Mode of action for (2R)-3,3-dimethylbutan-2-amine as a chiral auxiliary.

This reliable stereochemical control makes it a valuable component in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs), where even trace amounts of the incorrect enantiomer can lead to reduced efficacy or undesirable side effects.

Conclusion

(2R)-3,3-dimethylbutan-2-amine is more than just a simple chemical. It is a precision tool for the construction of complex chiral molecules. Its well-defined structure, dominated by the stereodirecting tert-butyl group, provides a reliable and field-proven solution for controlling stereochemistry in asymmetric synthesis. From the fundamental logic of its CIP assignment to the practical execution of its synthesis and its application as a chiral auxiliary, this guide underscores its significance for professionals dedicated to the advancement of chemical and pharmaceutical sciences.

References

-

PubChem. 3,3-Dimethylbutan-2-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-3,3-Dimethyl-2-aminobutane. National Center for Biotechnology Information. [Link]

-

PubChem. (2S)-3,3-dimethylbutan-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2,3-Dimethylbutan-2-amine. National Center for Biotechnology Information. [Link]

-

NIST. 2-Butanamine, 3,3-dimethyl-. National Institute of Standards and Technology. [Link]

-

ATB. (2R)-3,3-Dimethyl-2-butanamine. The Automated Topology Builder and Repository. [Link]

-

Chemsrc. (S)-3,3-dimethylbutan-2-amine hydrochloride. Chemsrc. [Link]

- Google Patents. CN101289376A - Process for synthesizing 3, 3-dimethyl-2-butanone.

- Google Patents.

Sources

- 1. (R)-3,3-Dimethyl-2-aminobutane | C6H15N | CID 5324845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-3,3-Dimethyl-2-butanamine | C6H15N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. (R)-(−)-3,3-Dimethyl-2-butylamin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 22526-47-2 | (2S)-3,3-dimethylbutan-2-amine - Synblock [synblock.com]

- 5. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone - Google Patents [patents.google.com]

- 6. US4057583A - Process for the preparation of pinacolone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Resolution of (2R)-3,3-dimethylbutan-2-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-3,3-dimethylbutan-2-amine is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its sterically demanding tert-butyl group and chiral amine functionality make it a critical component in the synthesis of asymmetric catalysts, ligands, and complex pharmaceutical intermediates. This guide provides a comprehensive overview of the robust synthesis of the racemic parent amine and a detailed, field-proven methodology for its resolution to obtain the desired (2R)-enantiomer. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Part I: Synthesis of Racemic (±)-3,3-Dimethylbutan-2-amine

The most direct and industrially scalable approach to synthesizing the racemic amine is through the reductive amination of 3,3-dimethyl-2-butanone, commonly known as pinacolone. This method proceeds in two key stages: the formation of an imine intermediate followed by its reduction to the corresponding amine.[1][2]

Causality and Mechanistic Insight

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability.[3] The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of pinacolone. This is followed by dehydration to form a transient imine (or enamine) intermediate. A carefully selected reducing agent, present in the same pot, then reduces the C=N double bond to yield the saturated amine.[2]

The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride would reduce the initial ketone, milder reagents are required to selectively reduce the imine intermediate in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is particularly effective for this purpose as its reactivity is attenuated at neutral pH, allowing it to preferentially reduce the protonated iminium ion over the ketone.[2] Alternative reagents include sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.

Experimental Protocol: Reductive Amination of Pinacolone

Materials:

-

3,3-Dimethyl-2-butanone (Pinacolone) (CAS: 75-97-8)

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,3-dimethyl-2-butanone (1.0 eq) and a suitable solvent such as anhydrous methanol.

-

Amine Source: Add an excess of an ammonia source, such as ammonium acetate (approx. 3-5 eq), to the solution. Stir the mixture at room temperature to facilitate imine formation.

-

Reduction: In a separate container, carefully dissolve sodium cyanoborohydride (approx. 1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

Workup and Quenching: Carefully quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~2) to neutralize excess hydride and hydrolyze any remaining imine.

-

Extraction (Acidic): Transfer the mixture to a separatory funnel and wash with dichloromethane (DCM) to remove any unreacted ketone and other non-basic impurities. The protonated amine will remain in the aqueous layer.

-

Basification and Extraction (Basic): Cool the acidic aqueous layer in an ice bath and slowly add a concentrated aqueous solution of NaOH until the pH is strongly basic (pH > 12). This deprotonates the ammonium salt, liberating the free amine.

-

Isolation: Extract the free amine from the basic aqueous layer with several portions of DCM.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude racemic 3,3-dimethylbutan-2-amine. The product can be further purified by distillation if necessary.

Synthesis Workflow Diagram

Caption: Reductive amination workflow.

Part II: Chiral Resolution via Diastereomeric Salt Crystallization

The separation of enantiomers from a racemic mixture is a critical step in producing single-enantiomer compounds. For amines, the most reliable and scalable method is resolution by the formation of diastereomeric salts.[4][5] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[5]

Principle of Resolution and Selection of Resolving Agent

By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. These salts have different solubilities in a given solvent system, allowing one to be selectively crystallized while the other remains in the mother liquor.[5]

The choice of resolving agent is paramount and often requires empirical screening for optimal results. For resolving basic amines, chiral carboxylic acids are the standard choice. The ideal agent will form a stable, crystalline salt with one enantiomer of the amine that has significantly lower solubility than the other diastereomeric salt.

| Resolving Agent | Structure | Key Characteristics |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Widely available, cost-effective, and frequently used for resolving amines.[4][5] |

| (-)-Mandelic Acid | C₆H₅-CH(OH)-COOH | Often provides good discrimination for a variety of amines. |

| (+)-Camphor-10-sulfonic Acid | C₁₀H₁₅O-SO₃H | A strong acid that can be effective when carboxylic acids fail to form crystalline salts. |

| (+)-Dibenzoyl-D-tartaric acid | C₁₈H₁₄O₈ | A derivative of tartaric acid that often yields highly crystalline salts.[6] |

Experimental Protocol: Resolution with (+)-Tartaric Acid

Materials:

-

Racemic (±)-3,3-dimethylbutan-2-amine

-

(+)-Tartaric acid (or another suitable chiral acid)

-

Solvent (e.g., methanol, ethanol, or a mixture with water)

-

Sodium hydroxide (NaOH), 5 M aqueous solution

-

Dichloromethane (DCM) or Diethyl ether

-

Filter paper and Buchner funnel

Procedure:

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol) with gentle warming. In a separate flask, dissolve the chiral resolving agent, (+)-tartaric acid (0.5 eq, as it is a diacid), in the same solvent, also with warming.

-

Crystallization: Slowly add the warm tartaric acid solution to the amine solution with continuous stirring. The diastereomeric salt of the (2R)-amine should begin to precipitate. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for at least one hour to maximize crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, the collected salt can be recrystallized from a fresh portion of the hot solvent. The purity can be checked at this stage by measuring the optical rotation. Repeat until a constant rotation is achieved.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base, such as 5 M NaOH solution, until the pH is > 12.[6] This neutralizes the tartaric acid and liberates the free (2R)-amine.

-

Extraction and Isolation: Extract the enantiomerically enriched amine with several portions of an organic solvent like DCM or diethyl ether.[6]

-

Final Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the final (2R)-3,3-dimethylbutan-2-amine.

Resolution Workflow Diagram

Caption: Diastereomeric salt resolution workflow.

Part III: Quality Control and Enantiomeric Excess Determination

The final product must be analyzed to confirm its chemical identity, purity, and, most importantly, its enantiomeric excess (e.e.).

-

Chemical Identity and Purity: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) should be used to confirm the structure and assess the chemical purity of the final product.

-

Enantiomeric Excess (e.e.): The determination of e.e. is most reliably performed using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[7] This involves passing the sample through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to different retention times. The relative area of the two enantiomer peaks allows for the direct calculation of the e.e.[8][9]

References

-

PrepChem. Preparation of pinacolone (3,3-dimethyl-2-butanone). [Link]

-

Chemistry LibreTexts. Reductive Amination. [Link]

-

Holder, J. C., et al. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-266. [Link]

- Google Patents. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.

-

Jhansi, T. N., et al. (2020). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(13), 1981-1988. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 849-854. [Link]

-

Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Asian Journal of Chemistry. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. [Link]

- Google Patents.

-

Phenomenex. Chiral HPLC Separations Guidebook. [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

PubMed. Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to (R)-3,3-Dimethyl-2-butylamine (CAS Number: 66228-31-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3,3-Dimethyl-2-butylamine, identified by CAS number 66228-31-7, is a chiral primary amine that serves as a crucial building block in modern organic synthesis. Its unique structural feature, a sterically demanding tert-butyl group adjacent to a chiral amine center, imparts specific properties to molecules that incorporate this moiety. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug discovery, and a list of commercial suppliers. The content herein is curated to provide both foundational knowledge and actionable insights for laboratory professionals. This compound is particularly noted for its role as an intermediate in the synthesis of advanced pharmaceutical agents, including modulators of viral capsid assembly.[1][2]

Physicochemical Properties

(R)-3,3-Dimethyl-2-butylamine is a colorless liquid characterized by its amine functionality and a chiral center with the (R) configuration.[1] Its branched structure contributes to its steric bulk, a feature often exploited in asymmetric synthesis and to modulate the pharmacological properties of active pharmaceutical ingredients.[1]

Table 1: Physicochemical Data for (R)-3,3-Dimethyl-2-butylamine

| Property | Value | Source(s) |

| CAS Number | 66228-31-7 | [1][3] |

| Molecular Formula | C₆H₁₅N | [1][2] |

| Molecular Weight | 101.19 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 103 °C | [3][5] |

| Density | 0.762 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.4132 | [3] |

| Flash Point | 2 °C (closed cup) | [3][4] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | CC(C)(C)C | [1][3] |

| InChI Key | DXSUORGKJZADET-RXMQYKEDSA-N | [2][3] |

Synthesis and Chemical Reactivity

The enantioselective synthesis of (R)-3,3-Dimethyl-2-butylamine is of significant interest due to its application in pharmaceutical development. A common and efficient method for the preparation of chiral amines is through asymmetric reductive amination.

Conceptual Synthesis Workflow: Asymmetric Reductive Amination

This process involves the reaction of a ketone with an ammonia source to form an imine, which is then stereoselectively reduced to the desired chiral amine.

Caption: Conceptual workflow for the asymmetric reductive amination synthesis of (R)-3,3-Dimethyl-2-butylamine.

General Experimental Protocol for Amide Coupling

The primary amine functionality of (R)-3,3-Dimethyl-2-butylamine makes it a valuable nucleophile for forming amide and urea linkages. Below is a representative protocol for amide bond formation.

-

Acid Activation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: To the activated carboxylic acid solution, add (R)-3,3-Dimethyl-2-butylamine (1.05 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Application in Drug Discovery: Hepatitis B Capsid Assembly Modulators

A significant application of (R)-3,3-Dimethyl-2-butylamine is in the synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs).[6] CAMs are a promising class of antiviral agents that disrupt the normal formation of the viral capsid, a crucial component for viral replication.[7][8]

The HBV life cycle involves the assembly of the viral core protein (Cp) into an icosahedral capsid that encapsulates the viral genome.[9] CAMs bind to the interface between Cp dimers, inducing allosteric changes that lead to either the formation of aberrant, non-functional capsids or the accelerated assembly of empty capsids, both of which inhibit viral replication.[10]

Caption: The Hepatitis B Virus (HBV) life cycle and the point of intervention for Capsid Assembly Modulators (CAMs).

Safety and Handling

(R)-3,3-Dimethyl-2-butylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3][4] It is also harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[3] All work should be conducted in a well-ventilated fume hood.[4]

Hazard Statements: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H412 (Harmful to aquatic life with long lasting effects).[3]

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P303 + P361 + P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Commercial Suppliers

A variety of chemical suppliers offer (R)-3,3-Dimethyl-2-butylamine for research and development purposes. The following table provides a non-exhaustive list of vendors.

Table 2: Selected Suppliers of (R)-3,3-Dimethyl-2-butylamine

| Supplier | Product Name | Purity | Catalog Number (Example) |

| Sigma-Aldrich | (R)-(−)-3,3-Dimethyl-2-butylamine | 97% | 668515 |

| BOC Sciences | (R)-3,3-Dimethyl-2-butylamine | - | 66228-31-7 |

| Thermo Fisher Scientific (Alfa Aesar) | (R)-(-)-3,3-Dimethyl-2-butylamine | - | L16326 |

| TCI America | 3,3-Dimethyl-2-butylamine (racemic) | >98.0% (GC) | A0656 |

| ChemBK | (R)-3,3-Dimethyl-2-butylamine | - | - |

| Santa Cruz Biotechnology | (R)-(−)-3,3-Dimethyl-2-butylamine | - | sc-280031 |

Note: Purity and catalog numbers may vary. Please consult the respective supplier's website for the most current information.

Conclusion

(R)-3,3-Dimethyl-2-butylamine is a valuable chiral building block with demonstrated utility in the synthesis of complex molecules, particularly in the field of antiviral drug discovery. Its unique steric and electronic properties make it an attractive component for medicinal chemists aiming to optimize the potency and pharmacokinetic profiles of drug candidates. This guide has provided a technical overview of its properties, synthesis, applications, and handling, intended to support researchers in their laboratory endeavors.

References

-

ChemBK. (2024, April 9). (R)-3,3-Dimethyl-2-butylamine. Retrieved January 21, 2026, from [Link]

-

Berzins, R., et al. (2022). Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. Pharmaceuticals (Basel), 15(7), 773. [Link]

-

Zhu, W., et al. (2021). Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches. Molecules, 26(24), 7420. [Link]

-

Lee, H., et al. (2021). Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. Molecules, 26(24), 7420. [Link]

-

Zhu, W., et al. (2021). Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. PubMed. [Link]

-

Liu, Y., et al. (2004). Cardiovascular pharmacological characterization of novel 2,3-dimethyl-2-butylamine derivatives in rats. Life Sciences, 75(22), 2691-2702. [Link]

-

Perilla, J. R., et al. (2022). Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates. Nature Communications, 13(1), 1-12. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to the Safe Handling of (2R)-3,3-dimethylbutan-2-amine

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2R)-3,3-dimethylbutan-2-amine, a chiral amine often utilized as a building block in pharmaceutical synthesis. Given its hazardous properties, a thorough understanding of its safe handling, storage, and emergency procedures is critical for all personnel working with this compound. This document synthesizes data from authoritative sources to provide a field-proven framework for minimizing risk and ensuring laboratory safety.

Hazard Identification and Classification

(2R)-3,3-dimethylbutan-2-amine is a flammable and corrosive liquid that poses significant health risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards. While specific data for the (2R)-enantiomer is limited, the safety profile can be reliably inferred from data on the (S)-enantiomer and the racemic mixture.

According to GHS classifications from PubChem for the closely related (S)-enantiomer, this chemical is classified as:

-

Flammable Liquids, Category 2 (H225): Highly flammable liquid and vapor.[1][2]

-

Acute Toxicity, Oral, Category 4 (H302): Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[1][2]

-

Hazardous to the aquatic environment, long-term hazard, Category 3 (H412): Harmful to aquatic life with long lasting effects.[1][2][3]

The hydrochloride salt of the racemate is also noted to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[4]

Signal Word: Danger [1][2][3][4]

Hazard Pictograms:

Quantitative Safety Data Summary

For quick reference, the following table summarizes the key hazard information. It is crucial to consult the full Safety Data Sheet (SDS) for complete details.

| Hazard Classification | GHS Category | Hazard Statement |

| Flammable Liquid | Category 2 | H225: Highly flammable liquid and vapor[1][2] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[4] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation[4] |

| Aquatic Hazard (long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects[1][2][3] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate PPE. The causality behind these choices is to create physical barriers and dilute potential airborne contaminants to minimize any possible contact with the hazardous substance.

Engineering Controls

-

Ventilation: All work with (2R)-3,3-dimethylbutan-2-amine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] This is the primary method for preventing the inhalation of vapors and maintaining exposure levels below any established limits.

-

Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5] Immediate flushing is critical in the event of eye or skin contact.

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not a one-size-fits-all approach; it must be based on a risk assessment of the specific procedure being performed. The following diagram outlines a logical workflow for selecting appropriate PPE.

Caption: PPE Selection Workflow for (2R)-3,3-dimethylbutan-2-amine.

Handling and Storage Protocols

Safe Handling

Adherence to good industrial hygiene and safety practices is paramount.[5]

Protocol for Handling:

-

Preparation: Before starting, ensure all necessary engineering controls are functioning and the required PPE is available and in good condition. Confirm the location of the nearest safety shower and eyewash station.

-

Grounding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[6] Use non-sparking tools for all operations.[6][7]

-

Dispensing: Dispense the chemical in a fume hood. Avoid splashing and generating aerosols.[3]

-

Personal Hygiene: Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling, even if gloves were worn.[3][5] Contaminated work clothing should not be allowed out of the workplace.[5]

-

Avoid Incompatibles: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[5]

Storage

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

Protocol for Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5][7]

-

Location: Store in a designated flammables area, away from heat, sparks, open flames, and other ignition sources.[6]

-

Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents.[5][6]

-

Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen) is recommended as the compound can be air-sensitive.[8]

Emergency Procedures

A clear, rehearsed emergency plan is critical. The following decision tree provides a logical flow for responding to common laboratory emergencies involving this chemical.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

-

Skin Contact: Take off immediately all contaminated clothing.[7] Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention as chemical burns must be treated promptly by a physician.[9]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] If not breathing, give artificial respiration.[5] Call a poison center or doctor if you feel unwell.[3][5]

-

Ingestion: Do NOT induce vomiting.[6] Clean mouth with water and drink plenty of water afterwards.[5] Call a physician or poison control center immediately.[6]

Accidental Release and Fire-Fighting

Caption: Emergency Response Decision Tree for Spills and Fires.

Fire-Fighting Specifics:

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, dry sand, or alcohol-resistant foam.[6] Water spray may be used to cool closed containers, but a direct water jet may be ineffective.[6]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Disposal Considerations

Waste material must be disposed of in accordance with all local, regional, national, and international regulations.[9] Dispose of contents and container to an approved waste disposal plant.[3][5][7] Do not allow the product to enter drains or surface water.[3][6]

References

-

PubChem. 3,3-Dimethylbutan-2-amine hydrochloride.[Link]

-

PubChem. (R)-3,3-Dimethyl-2-aminobutane.[Link]

-

Airgas. Safety Data Sheet: di-methylamine.[Link]

-

PubChem. (2S)-3,3-dimethylbutan-2-amine.[Link]

Sources

- 1. (R)-3,3-Dimethyl-2-aminobutane | C6H15N | CID 5324845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-3,3-dimethylbutan-2-amine | C6H15N | CID 7004913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3,3-Dimethylbutan-2-amine hydrochloride | C6H16ClN | CID 3041170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. (+/-)-3,3-Dimethyl-2-butylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. airgas.com [airgas.com]

The Ascent of Giants: A Technical Guide to the Discovery and History of Bulky Chiral Amines in Synthesis

In the intricate world of chemical synthesis, the pursuit of enantiomeric purity is a paramount objective, particularly within the pharmaceutical and life sciences industries where the chirality of a molecule can be the difference between a life-saving therapeutic and a detrimental compound.[1][2] This technical guide provides an in-depth exploration of the discovery and historical development of bulky chiral amines, a class of molecules that has revolutionized the field of asymmetric synthesis. We will delve into the core concepts, seminal discoveries, and the mechanistic intricacies that have established these molecules as indispensable tools for the modern chemist.

The Dawn of Asymmetric Synthesis: Early Concepts and Catalysts

The journey into stereoselective synthesis began with the recognition of molecular chirality.[3] Early strategies for obtaining enantiomerically pure compounds were often laborious, relying on methods like the resolution of racemic mixtures.[3] The true paradigm shift occurred with the advent of asymmetric catalysis, where a small amount of a chiral catalyst could generate large quantities of a single enantiomer.[4]

The first forays into this field utilized naturally occurring chiral molecules. Cinchona alkaloids, extracted from the bark of the cinchona tree, were among the first chiral amines to be employed in asymmetric catalysis.[4] Pioneering work in the 1960s by Pracejus demonstrated their ability to catalyze reactions, albeit with modest enantioselectivities.[4] These natural products laid the crucial groundwork for the development of more sophisticated and efficient chiral catalysts.[1][4]

The Rise of Synthetic Chiral Amines: Designing for Selectivity

While natural products provided the initial spark, the rational design and synthesis of chiral amines unlocked a new level of control and efficiency in asymmetric reactions. Chemists began to create "privileged" scaffolds, molecular frameworks that could be readily modified to suit a variety of transformations.[1]

C₂-Symmetric Diamines: A Pillar of Modern Asymmetric Catalysis

A significant breakthrough was the development of C₂-symmetric diamines. These molecules possess a twofold axis of rotational symmetry, which simplifies the analysis of transition states and often leads to high levels of enantioselectivity.[5] Key examples that have had a profound impact on the field include derivatives of (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethylenediamine (DPEN).[5][6]

The power of these C₂-symmetric diamines is exemplified in the work of Jacobsen and others, who developed catalysts for a wide range of transformations, including epoxidations, Diels-Alder reactions, and Mannich reactions.[7][8]

Experimental Workflow: Synthesis of a C₂-Symmetric Salen Ligand

Caption: Synthesis of Jacobsen's Salen Ligand.

The Sparteine Enigma and the Quest for Its Surrogate

(-)-Sparteine, a tetracyclic alkaloid, emerged as a powerful and sterically demanding chiral diamine, particularly effective in asymmetric deprotonation reactions.[5][9] Its rigid structure provides a well-defined chiral environment, leading to high enantioselectivities. However, a significant limitation has been the limited availability of its unnatural (+)-enantiomer.[5][10] This "sparteine problem" spurred considerable research into the development of synthetic "(+)-sparteine surrogates" to access the opposite enantiomeric products.[5][10][11] Researchers have successfully designed and synthesized sparteine-like diamines that mimic the reactivity and selectivity of the natural product.[12][13]

Bulky Chiral Amines in Action: Key Transformations and Mechanistic Insights

The true measure of a catalyst lies in its application. Bulky chiral amines have proven their mettle in a vast array of stereoselective transformations, becoming indispensable tools in both academic and industrial settings.

The Corey-Bakshi-Shibata (CBS) Reduction: A Landmark in Asymmetric Catalysis

One of the most significant advancements in asymmetric synthesis was the development of the Corey-Bakshi-Shibata (CBS) reduction.[14][15][16] This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), to achieve the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[14][17][18]

Mechanism of the CBS Reduction:

The mechanism of the CBS reduction is a beautiful illustration of cooperative catalysis.[15][18]

-

Catalyst-Borane Complex Formation: The reaction initiates with the coordination of borane (BH₃) to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[15][18]

-

Ketone Coordination: The prochiral ketone then coordinates to the Lewis acidic boron of the catalyst. The steric bulk of the catalyst directs the ketone to bind in a specific orientation, exposing one of its prochiral faces.

-

Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon of the ketone through a six-membered transition state.[18] This highly organized transition state is key to the high enantioselectivity of the reaction.

-

Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane is released, and the catalyst is regenerated to participate in another catalytic cycle.

Caption: Catalytic Cycle of the CBS Reduction.

The CBS reduction has found widespread application in the synthesis of numerous pharmaceuticals and natural products due to its high enantioselectivity (often >95% ee), predictable stereochemistry, and broad substrate scope.[14]

| Catalyst | Substrate | Product | Enantiomeric Excess (% ee) |

| (S)-Me-CBS | Acetophenone | (R)-1-Phenylethanol | >98 |

| (R)-Me-CBS | Propiophenone | (S)-1-Phenyl-1-propanol | 97 |

| (S)-n-Bu-CBS | 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 95 |

Table 1: Representative Examples of the CBS Reduction. [14]

Chiral Thiourea Catalysis: The Power of Hydrogen Bonding

Eric Jacobsen and his group introduced a new class of organocatalysts based on chiral thiourea scaffolds.[8] These catalysts operate through a distinct mechanism involving hydrogen bonding to activate electrophiles.[19][20] The two N-H protons of the thiourea moiety form a bidentate hydrogen bond with an electrophile, such as an imine, rendering it more susceptible to nucleophilic attack.[20][21] The chiral backbone of the catalyst then directs the approach of the nucleophile, leading to high enantioselectivity.[8]

Jacobsen's thiourea catalysts have proven to be highly effective in a variety of reactions, including the Strecker reaction (synthesis of α-amino nitriles), Mannich reactions, and acyl-Pictet-Spengler reactions.[8]

The Modern Era: Biocatalysis and the Future of Chiral Amine Synthesis

While traditional chemical synthesis has provided a powerful toolkit for accessing bulky chiral amines, the field is continually evolving. A significant recent development is the rise of biocatalysis, which utilizes enzymes to perform highly selective chemical transformations.[22][23][24]

Transaminases, in particular, have emerged as powerful biocatalysts for the synthesis of chiral amines.[22][24] Through protein engineering, scientists can now create highly active and stereoselective transaminases that can accommodate bulky substrates, offering a green and efficient alternative to traditional chemical methods.[22][23] These engineered enzymes have already been implemented in the industrial-scale synthesis of pharmaceuticals, such as the antidiabetic drug sitagliptin.[24]

The development of other enzymes, such as imine reductases (IREDs), further expands the biocatalytic toolbox for the synthesis of bulky chiral amines, enabling the production of complex molecules with multiple stereocenters.[25][26]

Impact on Drug Development and Beyond

The discovery and development of bulky chiral amines have had a profound impact on drug discovery and development.[27][28] The ability to synthesize enantiomerically pure compounds is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2] The methods described in this guide have enabled the efficient synthesis of a wide range of chiral building blocks that are essential for the construction of modern pharmaceuticals.[26][29]

Beyond pharmaceuticals, bulky chiral amines are also finding applications in materials science and other areas of chemical research, highlighting their broad utility and enduring importance.[2]

Conclusion

The journey from the early use of natural alkaloids to the rational design of sophisticated synthetic catalysts and the harnessing of enzymatic power represents a remarkable intellectual achievement in the field of chemistry. Bulky chiral amines have transitioned from being curiosities to indispensable workhorses in the art of asymmetric synthesis. Their continued development, driven by a deeper understanding of reaction mechanisms and the ever-increasing demand for enantiomerically pure compounds, promises to open new frontiers in science and technology.

References

-

Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis. Benchchem. 1

-

CBS catalyst. Grokipedia. 14

-

Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.

-

Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. PubMed.

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.

-

Corey–Itsuno reduction. Wikipedia.

-

Itsuno-Corey Reduction. SynArchive.

-

Design, Synthesis and Evaluation of Chiral Auxiliaries, Ligands and Catalysts for Asymmetric. SFU Summit.

-

Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. ResearchGate.

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.

-

Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine. Organic & Biomolecular Chemistry (RSC Publishing).

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

-

Chiral Auxiliaries and Catalysts. ResearchGate.

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.

-

Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis. Benchchem.

-

Chiral diamines in asymmetric synthesis. UCL Discovery - University College London.

-

Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI.

-

Asymmetric Synthesis of Bulky Amines Using Enzymes. ChemistryViews.

-

Peter O'Brien's Group Research Highlights. University of York.

-

Development of a New Family of Chiral Auxiliaries. Organic Letters - ACS Publications.

-

Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. NIH.

-

Jacobsen Thioureas. Sigma-Aldrich.

-

Evaluation of (+)-sparteine-like Diamines for Asymmetric Synthesis. PubMed.

-

A synthesis of (+/-)-sparteine. PubMed.

-

stereoselectivity of the biginelli reaction catalyzed by chiral primary amine: a computational study.

-

Jacobsen's catalyst. Wikipedia.

-

An efficient gram scale synthesis of (±)-Sparteine. Atlanchim Pharma.

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications.

-

Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate.

-

Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.

-

New class of chiral molecules offers strong stability for drug development.

-

Stereoselective Transformations of Chiral Amines.

-

Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis. PMC - NIH.

-

Jacobsen's use of bis-thiourea catalysis to tackle challenging site-selective glycosylations.[⁹⁸]. ResearchGate.

-

Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Organic Chemistry Portal.

-

Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.

-

Chiral Building Blocks Selection. Enamine.

-

The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. summit.sfu.ca [summit.sfu.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 7. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 8. Jacobsen Thioureas [sigmaaldrich.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Research Highlights - People, University of York [york.ac.uk]

- 11. Evaluation of (+)-sparteine-like diamines for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. atlanchimpharma.com [atlanchimpharma.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 18. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. chemistryviews.org [chemistryviews.org]

- 26. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Chiral Building Blocks Selection - Enamine [enamine.net]

A Technical Guide to the Conformational Analysis of (2R)-3,3-dimethylbutan-2-amine using Theoretical Calculations

Abstract

(2R)-3,3-dimethylbutan-2-amine is a chiral amine whose stereochemical properties are of significant interest in synthetic and medicinal chemistry. Its utility as a chiral auxiliary or a building block in drug development is intrinsically linked to its three-dimensional structure. The conformational landscape of this molecule is dominated by the steric hindrance imposed by a bulky tert-butyl group adjacent to the chiral center. This technical guide provides a comprehensive framework for investigating the conformational preferences of (2R)-3,3-dimethylbutan-2-amine through high-level theoretical calculations. We detail a robust computational workflow, from initial structure generation to the analysis of stable conformers, leveraging Density Functional Theory (DFT). The causality behind methodological choices, such as the selection of DFT functionals and basis sets, is explained to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of sterically hindered chiral molecules.

Introduction: The Significance of Conformational Analysis

The spatial arrangement of atoms in a molecule, or its conformation, dictates its physical, chemical, and biological properties. For chiral molecules used in asymmetric synthesis or as pharmacophores, understanding the preferred three-dimensional structure is paramount. (2R)-3,3-dimethylbutan-2-amine presents a fascinating case study in conformational analysis due to the presence of a sterically demanding tert-butyl group, -C(CH₃)₃, positioned next to the chiral C2 carbon.[1] This group's sheer size dramatically influences the rotational freedom around the C2-C3 bond, effectively limiting the accessible conformational space.[1][2]

The primary objective of this guide is to elucidate the stable conformations (rotamers) of this molecule by calculating the potential energy surface (PES) associated with the rotation around the C2-C3 bond. By identifying the energy minima on this surface, we can determine the most probable shapes of the molecule and their relative populations at a given temperature. This knowledge is crucial for:

-

Predicting Reactivity: The accessibility of the amine group's lone pair and the stereochemical outcome of reactions are dependent on the molecule's ground-state conformation.

-

Rational Drug Design: When incorporated into a larger molecule, the conformational preference of this fragment can influence receptor binding and metabolic stability.[1] The tert-butyl group can act as a "metabolic shield," preventing enzymatic degradation.[1]

-

Interpreting Spectroscopic Data: Theoretical calculations of conformer energies and geometries can aid in the assignment of complex NMR and IR spectra.

Theoretical Background and Method Selection

The core of this investigation lies in the application of quantum mechanics, specifically Density Functional Theory (DFT), to model the electronic structure and energy of the molecule.

Density Functional Theory (DFT)

DFT is a widely used computational method that calculates the electronic energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

-

Functional Selection: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For conformational analysis where non-covalent interactions and steric repulsion are dominant, the choice is critical.

-

B3LYP: A popular hybrid functional that often provides good geometries for organic molecules.[3] However, it can be less reliable for systems with significant non-covalent interactions unless a dispersion correction is applied (e.g., B3LYP-D3).[4][5]

-

M06-2X: A meta-hybrid GGA functional that is specifically parameterized to provide better results for main-group thermochemistry and non-covalent interactions, making it an excellent choice for studying steric effects.[4][6] Studies have shown that M06-2X often outperforms B3LYP for systems with dispersion and hydrogen-bonding interactions.[6][7] For this guide, we select M06-2X as the primary functional due to its superior handling of the dispersion forces inherent in the steric repulsion from the tert-butyl group.[8]

-

-

Basis Set Selection: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set impact the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and provide a good compromise between accuracy and computational cost.[9] The * or (d) indicates the addition of polarization functions on heavy atoms, which are essential for describing bonding in three dimensions. The + indicates the addition of diffuse functions, important for anions and weak interactions, but less critical for this neutral, sterically-driven system.[10]

-

For our protocol, we will use the 6-31G* basis set for initial geometry optimizations and dihedral scans, as it provides a robust and efficient description of molecular geometries.[11] A larger basis set could be used for final single-point energy refinement if higher accuracy is desired.[10]

-

Computational Workflow: A Step-by-Step Protocol

This section provides a detailed, self-validating protocol for the conformational analysis of (2R)-3,3-dimethylbutan-2-amine.

Caption: Newman projections of the three expected staggered conformers.

The primary factor determining the relative stability of these conformers is steric hindrance. [1]The tert-butyl group is exceptionally bulky and will create significant steric strain when it is brought into proximity with the other substituents (the amine group and the methyl group) on the adjacent carbon.

Data Presentation:

The final results should be summarized in a clear, concise table.

| Conformer ID | Dihedral Angle (N-C2-C3-C4) (°) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Boltzmann Population (%) at 298.15 K |

| A | ~180 | 0.00 | Calculated Value |

| B | ~60 | Calculated Value | Calculated Value |

| C | ~-60 | Calculated Value | Calculated Value |